1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea
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Overview
Description
1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea is an organic compound that features a bifuran moiety linked to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the coupling of furan derivatives.
Attachment of the Urea Group: The bifuran moiety is then reacted with tert-butyl isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the bifuran unit.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the photochemical coupling step and careful control of reaction conditions during the urea formation step.
Chemical Reactions Analysis
Types of Reactions
1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furandicarboxylic acid derivatives.
Reduction: Reduction of the urea group can lead to the formation of amine derivatives.
Substitution: The bifuran unit can undergo substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) can be employed for substitution reactions.
Major Products
Oxidation: Furandicarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated bifuran compounds.
Scientific Research Applications
1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially leading to biological activity. The urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Macrocyclic Oligofurans:
Uniqueness
1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea is unique due to its combination of a bifuran moiety and a urea group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler furan derivatives.
Properties
IUPAC Name |
1-tert-butyl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)16-13(17)15-8-11-4-5-12(19-11)10-6-7-18-9-10/h4-7,9H,8H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNFAXIVRLCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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